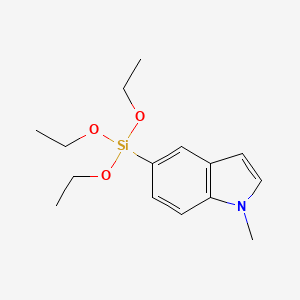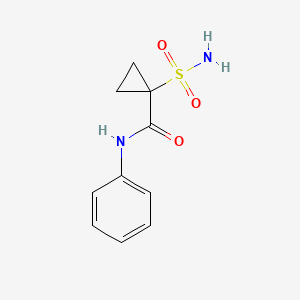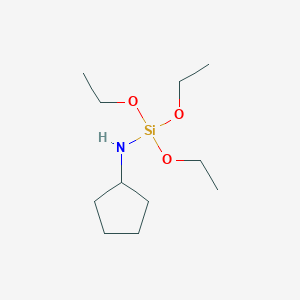
5-(Triethoxysilyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Triethoxysilyl)-1-methylindole is an organosilicon compound that features both an indole ring and a triethoxysilyl group This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethoxysilyl)-1-methylindole typically involves the reaction of 1-methylindole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.
化学反応の分析
Types of Reactions
5-(Triethoxysilyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 1-methylindoline.
科学的研究の応用
5-(Triethoxysilyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive materials and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which 5-(Triethoxysilyl)-1-methylindole exerts its effects is largely dependent on its ability to interact with other molecules through its triethoxysilyl group. This group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the indole ring can interact with various enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
5-(Triethoxysilyl)pentanoic acid: Similar in that it contains a triethoxysilyl group, but differs in its carboxylic acid functionality.
3-(Triethoxysilyl)propyl isocyanate: Another compound with a triethoxysilyl group, but with an isocyanate functionality.
Uniqueness
5-(Triethoxysilyl)-1-methylindole is unique due to the presence of both the indole ring and the triethoxysilyl group. This combination allows for unique interactions and applications that are not possible with other similar compounds. The indole ring provides a platform for biological interactions, while the triethoxysilyl group enables strong adhesion to surfaces.
特性
CAS番号 |
808770-01-6 |
|---|---|
分子式 |
C15H23NO3Si |
分子量 |
293.43 g/mol |
IUPAC名 |
triethoxy-(1-methylindol-5-yl)silane |
InChI |
InChI=1S/C15H23NO3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-15-13(12-14)10-11-16(15)4/h8-12H,5-7H2,1-4H3 |
InChIキー |
ZFBCXQMOQSLNJO-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC2=C(C=C1)N(C=C2)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)

